molecular formula C17H16N2O4 B12222647 3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B12222647
M. Wt: 312.32 g/mol
InChI Key: LNXAKLKGUXLIKB-UHFFFAOYSA-N
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Description

3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core, a piperazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method involves the Ullmann-type coupling reaction, which is used to form the benzofuran core. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the incorporation of the furan moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets in the body. The compound is believed to act on various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is unique due to the presence of the furan moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-[4-(furan-2-carbonyl)piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H16N2O4/c20-15(14-6-3-11-22-14)18-7-9-19(10-8-18)16-12-4-1-2-5-13(12)17(21)23-16/h1-6,11,16H,7-10H2

InChI Key

LNXAKLKGUXLIKB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CO4

Origin of Product

United States

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